molecular formula C8H6F6N2O2 B14065879 (2,5-Bis(trifluoromethoxy)phenyl)hydrazine

(2,5-Bis(trifluoromethoxy)phenyl)hydrazine

Cat. No.: B14065879
M. Wt: 276.14 g/mol
InChI Key: BZMIAONSVDCDBG-UHFFFAOYSA-N
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Description

(2,5-Bis(trifluoromethoxy)phenyl)hydrazine is an organic compound with the molecular formula C8H6F6N2O2 It is characterized by the presence of two trifluoromethoxy groups attached to a phenyl ring, which is further bonded to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Bis(trifluoromethoxy)phenyl)hydrazine typically involves the reaction of 2,5-difluoromethoxybenzene with hydrazine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

(2,5-Bis(trifluoromethoxy)phenyl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

The exact mechanism of action of (2,5-Bis(trifluoromethoxy)phenyl)hydrazine is not fully understood. it is believed to interact with specific proteins in cell membranes, triggering various biochemical and physiological processes. The compound may also interact with certain hormones, leading to the activation of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,5-Bis(trifluoromethoxy)phenyl)hydrazine is unique due to the presence of trifluoromethoxy groups, which impart distinct electronic and steric properties. These properties make it particularly useful in specific chemical reactions and research applications.

Conclusion

This compound is a compound of significant interest in various scientific fields. Its unique chemical structure and properties enable its use in diverse applications, from chemical synthesis to biological research. Further studies are needed to fully understand its mechanism of action and explore its potential in new areas.

Properties

Molecular Formula

C8H6F6N2O2

Molecular Weight

276.14 g/mol

IUPAC Name

[2,5-bis(trifluoromethoxy)phenyl]hydrazine

InChI

InChI=1S/C8H6F6N2O2/c9-7(10,11)17-4-1-2-6(5(3-4)16-15)18-8(12,13)14/h1-3,16H,15H2

InChI Key

BZMIAONSVDCDBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)NN)OC(F)(F)F

Origin of Product

United States

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